molecular formula C8H7N5 B2949022 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2168542-76-3

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B2949022
CAS No.: 2168542-76-3
M. Wt: 173.179
InChI Key: KBBOYFPABHHDCB-UHFFFAOYSA-N
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Description

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an amino group at the 5-position, a methyl group at the 1-position, and a cyano group at the 6-position. This structural arrangement imparts significant chemical and biological properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide. The reaction proceeds through a cyclocondensation process, where the obtained derivatives are further reacted with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-13-7-2-5(3-9)8(10)12-6(7)4-11-13/h2,4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBOYFPABHHDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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